![molecular formula C8H9F3N2 B2793648 (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine CAS No. 2248175-38-2](/img/structure/B2793648.png)
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine
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Overview
Description
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPPA and has a molecular formula of C8H9F3N.
Mechanism of Action
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is not fully understood. However, studies suggest that this compound may act as a modulator of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. Additionally, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine are not fully understood. However, studies suggest that this compound may have anxiolytic and antidepressant effects due to its potential modulation of GABA receptors and inhibition of MAO.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is its potential use as a ligand for GABA receptors and inhibitor of MAO, which are important targets for drug discovery. Additionally, the synthesis of this compound is relatively straightforward and can be scaled up for larger-scale experiments. However, one limitation of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is its potential toxicity and limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine. One direction is the further investigation of its potential use as a ligand for GABA receptors and inhibitor of MAO, which may lead to the development of new drugs for anxiety and other neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound may lead to a better understanding of its potential therapeutic applications. Finally, the synthesis of analogs of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine may lead to the discovery of compounds with improved solubility and toxicity profiles.
Synthesis Methods
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine involves the reaction of 3,5,6-trifluoropyridine-2-carboxylic acid with (R)-1-amino-2-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard methods such as column chromatography or recrystallization.
Scientific Research Applications
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has potential applications in various scientific research fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been studied for its potential use as a ligand for GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. Additionally, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUROSTXTWEKJ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine |
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